Eptazocine hydrobromide is a synthetic opioid analgesic that was developed by Nihon Iyakuhin Kogyo Co., Ltd. It is primarily utilized for its narcotic-antagonizing analgesic properties, making it effective in managing post-operative pain and pain associated with cancer. Eptazocine hydrobromide functions as a unique compound within the opioid class, exhibiting both agonistic and antagonistic effects on different opioid receptors, particularly the kappa and mu receptors .
Eptazocine hydrobromide is classified as an opioid analgesic. It is derived from the structural modifications of existing opioid compounds to enhance its therapeutic efficacy while minimizing side effects. The compound's chemical identification number is 72150-17-5, and it is recognized for its role in both medicinal chemistry and pharmacological research.
The synthesis of eptazocine hydrobromide involves a novel asymmetric process starting from 1-methyl-7-methoxy-2-tetralone. The key steps include:
The entire synthesis is characterized by its efficiency and mild reaction conditions, making it suitable for industrial applications.
Eptazocine hydrobromide possesses a complex molecular structure featuring several key components:
The molecular formula of eptazocine hydrobromide is C_{20}H_{26}BrN, with a molecular weight of approximately 373.34 g/mol. The structural representation includes various stereocenters that are critical for its biological activity.
Eptazocine hydrobromide undergoes various chemical reactions during its synthesis:
Key reagents include:
These reactions are optimized under specific conditions to maximize yield and purity, demonstrating practical applicability in pharmaceutical synthesis .
Eptazocine hydrobromide exerts its analgesic effects primarily through interactions with opioid receptors in the central nervous system:
This dual action allows eptazocine hydrobromide to provide effective pain relief while reducing the risk of adverse effects commonly seen with other opioid medications.
Eptazocine hydrobromide is typically encountered as a white crystalline powder. Its solubility characteristics are favorable for pharmaceutical formulations, allowing for effective delivery methods.
The compound exhibits stability under standard laboratory conditions but may require specific handling procedures due to its classification as a controlled substance. Its interactions with biological systems are primarily mediated through receptor binding dynamics.
Relevant data include:
Eptazocine hydrobromide has several significant applications:
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 466-43-3